
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.6235 g/mol . This compound is characterized by the presence of a chloropropenyl group and an acetyloxypropanoate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroprop-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- 2-Chloroprop-2-en-1-yl aniline derivatives
Uniqueness
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both a chloropropenyl and an acetyloxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
5423-11-0 |
|---|---|
Molekularformel |
C8H11ClO4 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
2-chloroprop-2-enyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-5(9)4-12-8(11)6(2)13-7(3)10/h6H,1,4H2,2-3H3 |
InChI-Schlüssel |
UXKJQIFNZKQADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC(=C)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


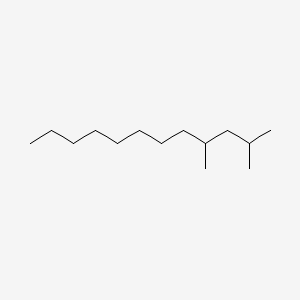
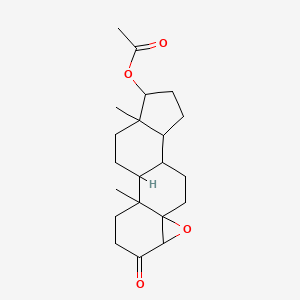




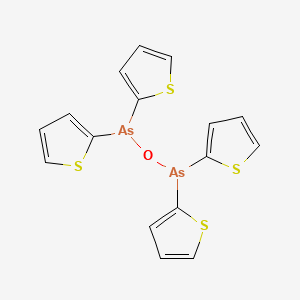
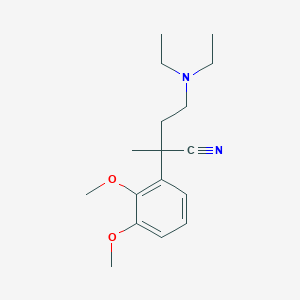

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
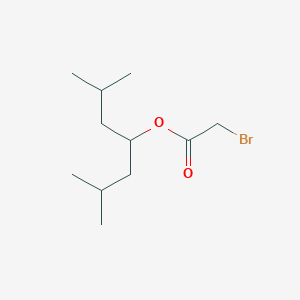
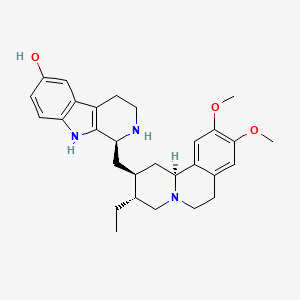
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)

